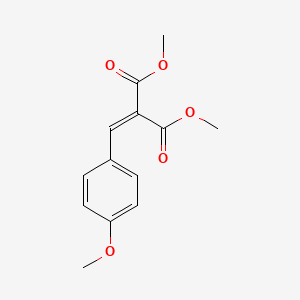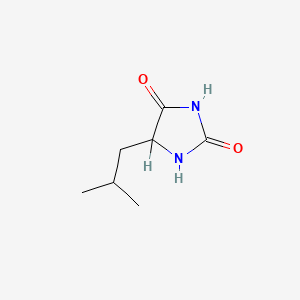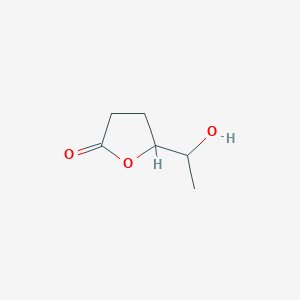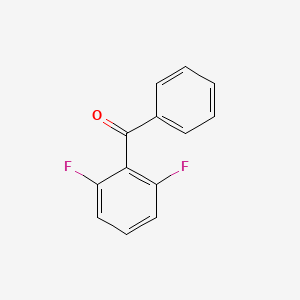
(4-Bromophenyl)(cyclopropyl)methanol
Overview
Description
The compound (4-Bromophenyl)(cyclopropyl)methanol is a chemical intermediate that can be utilized in the synthesis of various organic molecules. It contains a bromophenyl group attached to a cyclopropylmethanol moiety. This structure is significant in medicinal chemistry and materials science due to its potential applications in drug development and material properties modification.
Synthesis Analysis
The synthesis of related compounds has been reported through various methods. For instance, a compound with a similar structure, trans-4-(4'-methylphenyl)cyclohexylmethanol, was synthesized using a Grignard reaction followed by several other steps including dehydration, hydrogenation, and reduction with potassium borohydride . Another related compound, cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol, was synthesized from benzyl alcohols and 4-chloro-4'-fluorobutyrophenone, demonstrating the versatility of cyclopropyl methanols in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of compounds similar to (4-Bromophenyl)(cyclopropyl)methanol has been characterized using techniques such as NMR and MS . Additionally, the crystal structure of a related compound, (4-(3,4-bis(2,5-dimethylthiophen-3-yl)cyclopent-3-en-1-yl)phenyl)methanol, was determined, revealing intra- and intermolecular interactions that stabilize the molecule .
Chemical Reactions Analysis
Compounds with cyclopropyl methanol structures can undergo various chemical reactions. For example, bis(4-methoxyphenyl)methanol can react with (arylmethylene)cyclopropanes to form polysubstituted cyclopentenes as major products . These reactions are catalyzed by Lewis acids such as BF3·OEt2 and can yield a variety of products under mild conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Bromophenyl)(cyclopropyl)methanol and related compounds are influenced by their molecular structures. The presence of the bromophenyl group can affect the reactivity and the physical properties such as solubility and melting point. The cyclopropyl group can impart strain to the molecule, potentially affecting its stability and reactivity. The crystal structure analysis of a related compound showed that the molecules are packed together by intermolecular interactions, which can influence the compound's properties in the solid state .
Scientific Research Applications
Synthesis and Isolation of Stereoisomers
(4-Bromophenyl)(cyclopropyl)methanol derivatives are useful in synthesizing S1P1 receptor agonists. A scalable synthesis method for stereoisomers of this compound has been developed, enabling the synthesis of ((1R,3R)-1-amino-3-(4-octylphenyl)cyclopentyl)methanol with high enantiomeric excess and diastereomeric excess (G. Wallace et al., 2009).
Conversion into Fluorinated Ketones
Tertiary cyclopropanols from carboxylic esters have been used to synthesize distally fluorinated ketones. This involves cyclopropane ring cleavage and fluoroalkylation, using various sulfinate salts including sodium 2-(4-bromophenyl)-1,1-difluoroethanesulfinate, resulting in fluorinated ketones (Yulia A. Konik et al., 2017).
Antitubercular Activity
A series of [4-(aryloxy)phenyl]cyclopropyl methanones, synthesized from various benzyl alcohols, exhibited significant antitubercular activity against Mycobacterium tuberculosis. One compound in this series showed high effectiveness against multidrug-resistant and extensively drug-resistant strains (S. S. Bisht et al., 2010).
Inhibitory Effects on Carbonic Anhydrase Isoenzymes
Cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols with bromophenol moieties, have been studied for their inhibitory effects on human carbonic anhydrase isoenzymes. These compounds displayed potent inhibition, particularly against isoenzymes I and II (M. Boztaş et al., 2015).
Kinetic Resolution in Synthesis
Kinetic resolution of monofluorinated phenylcyclopropanes was achieved using lipase-catalyzed acylation, leading to high enantiomeric excesses for certain stereoisomers. This process was integral for synthesizing all four stereoisomers of (2-fluoro-2-phenlycyclopropyl)methanol (T. C. Rosen & G. Haufe, 2002).
DFT Study of Related Compounds
A detailed theoretical study of a similar compound, (RS)-(3-bromophenyl) (pyridine-2yl) methanol, using Density Functional Theory (DFT), provided insights into its structure-activity relationship and active sites (S. Trivedi, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4-bromophenyl)-cyclopropylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVQKMYLBFYJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990504 | |
| Record name | (4-Bromophenyl)(cyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(cyclopropyl)methanol | |
CAS RN |
70289-39-3 | |
| Record name | 4-Bromo-α-cyclopropylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70289-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromo-alpha-cyclopropylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Bromophenyl)(cyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-bromo-α-cyclopropylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


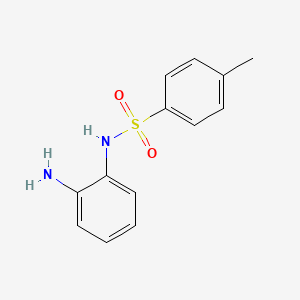

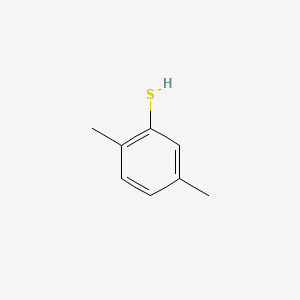

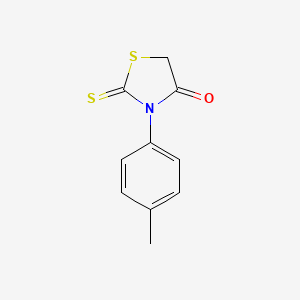
![3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B1294987.png)

